molecular formula C14H12F3N3 B2937908 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1h-indazole CAS No. 2089650-22-4

3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1h-indazole

Cat. No.: B2937908
CAS No.: 2089650-22-4
M. Wt: 279.266
InChI Key: ASFAWAUTVQZWHE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole typically involves multiple steps, starting with the preparation of the pyrrole and indazole precursors. These precursors are then coupled using specific reaction conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole has shown potential as a bioactive molecule

Medicine: The compound's biological activity suggests potential therapeutic applications. It may be explored for its antiviral, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

  • 3-(2,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole

  • 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(chloromethyl)-1H-indazole

  • 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(bromomethyl)-1H-indazole

Uniqueness: 3-(3,4-Dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group can enhance the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-(3,4-dimethylpyrrol-1-yl)-5-(trifluoromethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3/c1-8-6-20(7-9(8)2)13-11-5-10(14(15,16)17)3-4-12(11)18-19-13/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFAWAUTVQZWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C1C)C2=NNC3=C2C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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